![molecular formula C24H22N2O4S B2549550 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 2138132-38-2](/img/structure/B2549550.png)

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

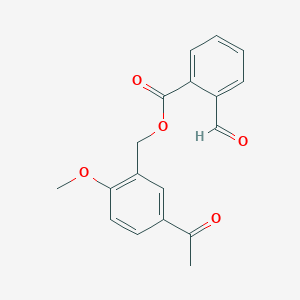

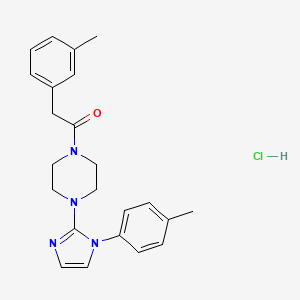

The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid is a derivative of thiazole carboxylic acid, which is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is typically used in peptide synthesis to protect the amino group during the coupling of amino acids. The presence of the Fmoc group allows for the selective deprotection under basic conditions without affecting other functional groups within the molecule.

Synthesis Analysis

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a related compound, has been achieved through a reaction involving 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea). The N-Fmoc-thiourea is obtained from potassium thiocyanate, which suggests a multi-step synthesis involving the introduction of the Fmoc protecting group and the formation of the thiazole ring structure .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid is not detailed in the provided papers, the structure can be inferred based on the synthesis of related compounds. The fluorenylmethoxycarbonyl group is known for its bulky and rigid structure due to the fluorene ring system, which can influence the overall conformation and reactivity of the molecule. The thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is a common motif in various biologically active compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

No specific case studies are mentioned in the provided papers regarding the use of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid. However, compounds with similar Fmoc-protected amino groups are widely used in the field of peptide synthesis, which is a critical area of study in the development of pharmaceuticals and bioactive peptides .

Wissenschaftliche Forschungsanwendungen

Fmoc Group Applications in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used as a protective group for amino acids in the synthesis of peptides. It allows for the selective deprotection of amino acids under basic conditions without disturbing other sensitive functional groups. For example, the Fmoc group has been employed in the synthesis of cyclic peptides, illustrating its utility in facilitating complex organic syntheses through the protection and deprotection of functional groups (Sasaki & Crich, 2010). This methodology is crucial for constructing peptides and proteins with specific biological functions, including therapeutic agents.

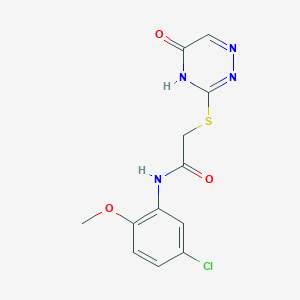

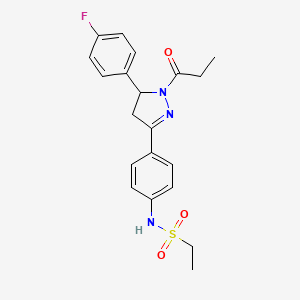

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are pivotal structures in medicinal chemistry, offering a wide range of biological activities. They have been synthesized and evaluated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of thiazole derivatives in drug design and discovery is highlighted by their incorporation into complex molecules aimed at treating diverse conditions. For instance, novel thiazolopyridines containing pyrazolyl moiety have been synthesized and demonstrated significant antimicrobial activities, showcasing the potential of thiazole derivatives in developing new therapeutic agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c27-23(28)21-13-25-22(31-21)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQDWFFHXODGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)

![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)